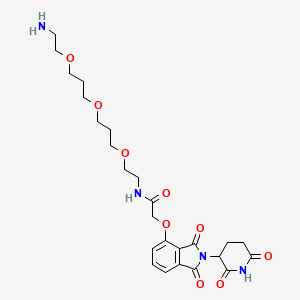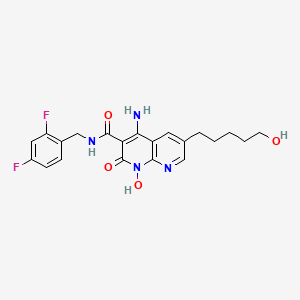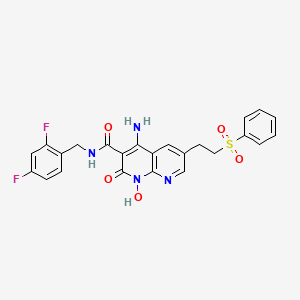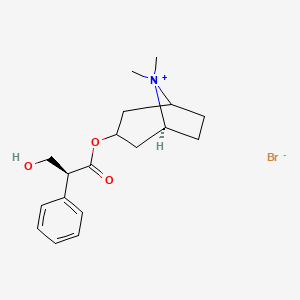
Unii-5C466YE009
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of hyoscyamine methylbromide involves the reaction of hyoscyamine with methyl bromide. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve the use of advanced chemical reactors and purification techniques to obtain high-purity hyoscyamine methylbromide .
化学反应分析
Hyoscyamine methylbromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert hyoscyamine methylbromide into its reduced forms.
Substitution: The compound can undergo substitution reactions where the bromide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
科学研究应用
Hyoscyamine methylbromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on muscarinic acetylcholine receptors and its potential use in treating spasms.
Medicine: Research is ongoing to explore its potential therapeutic applications as an antispasmodic agent.
Industry: Hyoscyamine methylbromide is used in the production of pharmaceuticals and other chemical products.
作用机制
Hyoscyamine methylbromide exerts its effects by antagonizing muscarinic acetylcholine receptors. This action inhibits the binding of acetylcholine to these receptors, thereby reducing the activity of the parasympathetic nervous system. The molecular targets involved include various subtypes of muscarinic receptors, and the pathways affected are those related to smooth muscle contraction and glandular secretion .
相似化合物的比较
Hyoscyamine methylbromide can be compared with other muscarinic receptor antagonists such as atropine and scopolamine. While all these compounds share similar mechanisms of action, hyoscyamine methylbromide is unique in its specific binding affinity and pharmacokinetic properties. Similar compounds include:
属性
分子式 |
C18H26BrNO3 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC 名称 |
[(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15?,16?,17+;/m0./s1 |
InChI 键 |
XMLNCADGRIEXPK-UMODREBCSA-M |
手性 SMILES |
C[N+]1([C@H]2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C.[Br-] |
规范 SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane](/img/structure/B10800786.png)

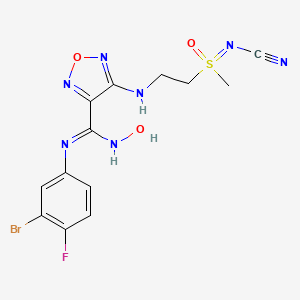

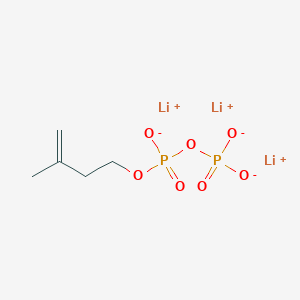
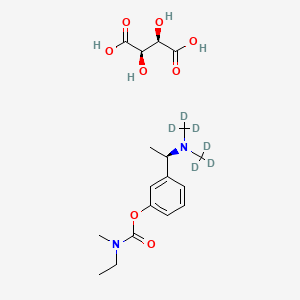

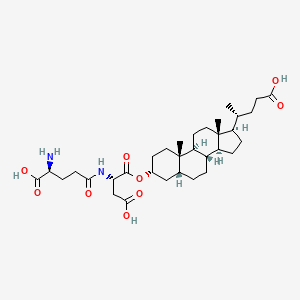
![N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid](/img/structure/B10800830.png)
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride](/img/structure/B10800833.png)
![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B10800846.png)
